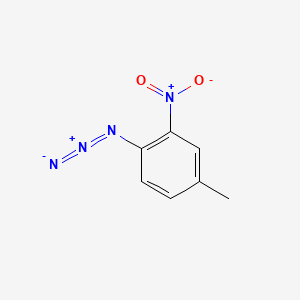

4-Methyl-2-nitrophenyl azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

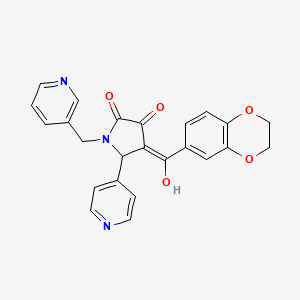

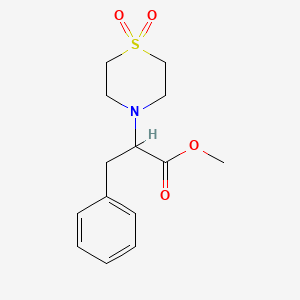

4-Methyl-2-nitrophenyl azide (4-MNP) is an organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and materials science. It is a versatile reagent that is used in a variety of synthetic processes and has been used in many scientific research studies. 4-MNP is known for its high reactivity and has been used in a number of applications, including the synthesis of polymers, polypeptides, and other compounds. 4-MNP is also used in the synthesis of polymers and polypeptides, and in the production of biocatalysts, such as enzymes.

Aplicaciones Científicas De Investigación

Synthesis of Various Heterocycles

Azides, including 1-azido-4-methyl-2-nitrobenzene, are used in the synthesis of various heterocycles. They participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Cross-Linkers in Material Sciences

Organic azides, such as 4-Methyl-2-nitrophenyl azide, are used as cross-linkers in material sciences. They react with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds. This property is utilized in altering the physical properties of polymers and boosting efficiencies of polymer-based devices .

Synthesis of 1,2,3-Triazoles

One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

Use in Organic Synthesis

1-Azido-4-methyl-2-nitrobenzene exhibits high perplexity due to its complex molecular structure. Its diverse applications include organic synthesis, materials science, and biomedical research.

Synthesis of Hydrazine Derivatives

1-Azido-4-methyl-2-nitrobenzene can be used in the synthesis of hydrazine derivatives. For example, it can react with N-phenylhydrazinecarbothioamide to form a hydrazine derivative .

Photo-activatable Reactive Chemical Groups

Organic azides, including 4-Methyl-2-nitrophenyl azide, are used as photo-activatable reactive chemical groups in reagents for labeling and crosslinking proteins and biomolecules .

Propiedades

IUPAC Name |

1-azido-4-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-2-3-6(9-10-8)7(4-5)11(12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBBGEGMFYCHPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide](/img/structure/B2392131.png)

![2-Cyclopropyl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2392133.png)

![(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2392138.png)

![2-chloro-N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2392141.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2392143.png)